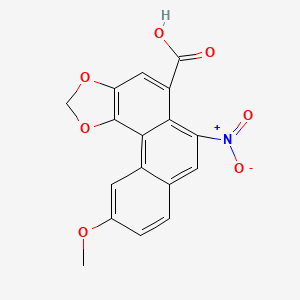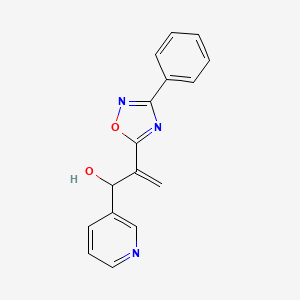
Antiparasitic agent-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiparasitic agent-4 is a compound used to combat parasitic infections. These infections, caused by various parasites such as protozoa and helminths, pose significant health challenges globally, particularly in tropical and subtropical regions. The compound is designed to target and eliminate parasites, thereby alleviating the symptoms and preventing the spread of parasitic diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical transformations such as alkylation, acylation, and cyclization to form the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antiparasitic agent-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its efficacy and toxicity.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties and enhance its antiparasitic activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, often in the presence of catalysts to facilitate the process.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Antiparasitic agent-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasites and their interactions with host organisms.
Medicine: The compound is explored for its potential to treat various parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis.
Industry: this compound is used in the development of new antiparasitic drugs and formulations, contributing to the advancement of pharmaceutical technologies.
Wirkmechanismus
The mechanism of action of antiparasitic agent-4 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes and proteins, disrupting essential processes such as DNA replication, protein synthesis, and cell membrane integrity. This leads to the death of the parasite and the resolution of the infection. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes critical for parasite survival, such as proteases and kinases.
Membrane Disruption: Disruption of the parasite’s cell membrane, leading to cell lysis and death.
DNA Interference: Interference with DNA replication and repair mechanisms, preventing the parasite from reproducing.
Vergleich Mit ähnlichen Verbindungen
Antiparasitic agent-4 is compared with other similar compounds to highlight its uniqueness and advantages. Similar compounds include:
Imidazole Derivatives: These compounds share a similar chemical scaffold and are used to treat parasitic infections such as toxoplasmosis.
Quinoline Derivatives: Used primarily for malaria treatment, these compounds have a different mechanism of action but similar therapeutic goals.
Benzofuran Derivatives: These compounds are explored for their antiparasitic activity and potential as alternative therapies.
In comparison, this compound offers unique advantages such as higher selectivity, lower toxicity, and broader spectrum of activity against various parasites. Its unique chemical structure and mechanism of action make it a valuable addition to the arsenal of antiparasitic agents.
Eigenschaften
Molekularformel |
C16H13N3O2 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C16H13N3O2/c1-11(14(20)13-8-5-9-17-10-13)16-18-15(19-21-16)12-6-3-2-4-7-12/h2-10,14,20H,1H2 |
InChI-Schlüssel |
DIWIKSHBGLXAEL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=NC(=NO1)C2=CC=CC=C2)C(C3=CN=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

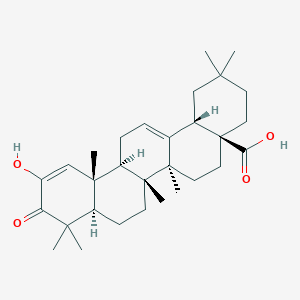
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)
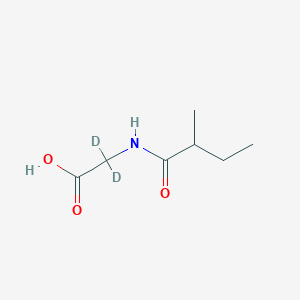
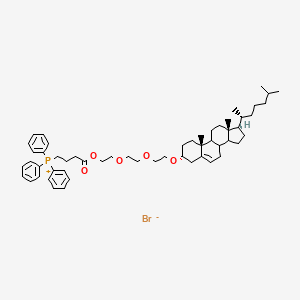
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
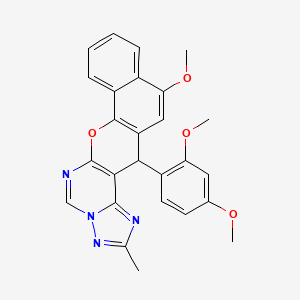
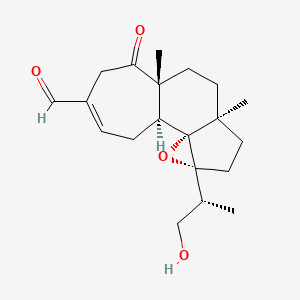
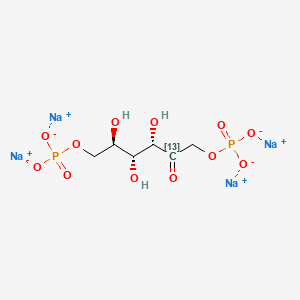
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
